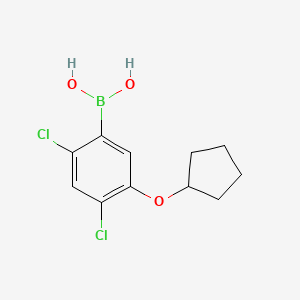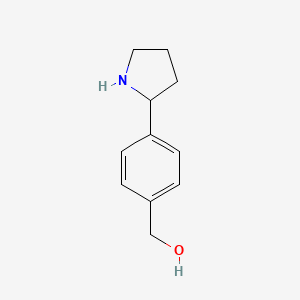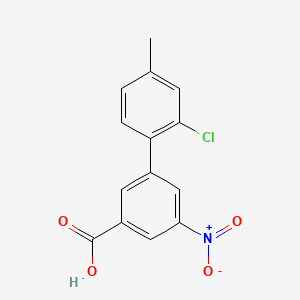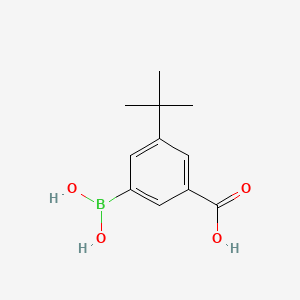![molecular formula C13H22N2O6 B567632 2-Boc-2,5-diazaspiro[3.4]octane oxalate CAS No. 1359655-69-8](/img/structure/B567632.png)
2-Boc-2,5-diazaspiro[3.4]octane oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Boc-2,5-diazaspiro[3.4]octane oxalate is a chemical compound with the molecular formula C11H20N2O2. It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2,5-diazaspiro[3.4]octane oxalate typically involves the annulation of cyclopentane and four-membered rings. One common method involves the use of readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Boc-2,5-diazaspiro[3.4]octane oxalate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxalate derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
2-Boc-2,5-diazaspiro[3.4]octane oxalate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Boc-2,5-diazaspiro[3.4]octane oxalate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring.
2,5-Diazaspiro[3.4]octane-2-carboxylic acid tert-butyl ester oxalate: Another spirocyclic compound with a carboxylic acid functional group.
Uniqueness
2-Boc-2,5-diazaspiro[3.4]octane oxalate is unique due to its specific spirocyclic structure and the presence of the Boc (tert-butoxycarbonyl) protecting group. This combination of features makes it particularly useful in organic synthesis and medicinal chemistry, offering distinct advantages over similar compounds in terms of reactivity and stability .
Properties
IUPAC Name |
tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDFXVYACWODKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCN2.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
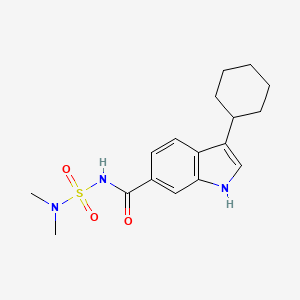
![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567552.png)
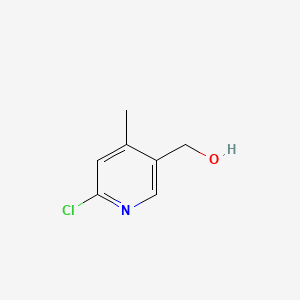
![6-Chloro-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B567555.png)
![5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole](/img/structure/B567557.png)
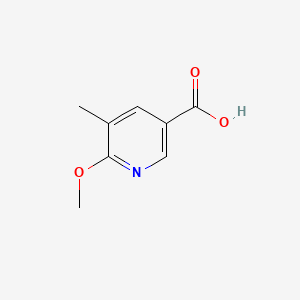
![Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate](/img/structure/B567559.png)
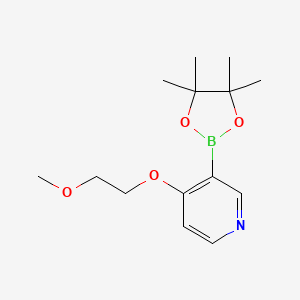
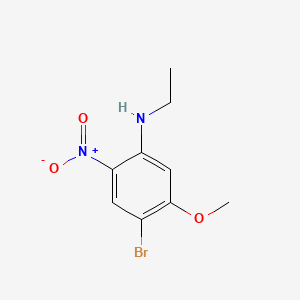
![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)
